(3-aminoazetidin-1-yl)(1-methyl-1H-indol-6-yl)methanone
Description
Properties
IUPAC Name |
(3-aminoazetidin-1-yl)-(1-methylindol-6-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-15-5-4-9-2-3-10(6-12(9)15)13(17)16-7-11(14)8-16/h2-6,11H,7-8,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGADMFZSSDMLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)N3CC(C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound (3-aminoazetidin-1-yl)(1-methyl-1H-indol-6-yl)methanone is a derivative of indole. Indole derivatives have been found to bind with high affinity to multiple receptors, which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives, in general, are known to interact with their targets, leading to various biological activities. These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that this compound may influence a variety of biochemical pathways.
Result of Action
Indole derivatives are known to have a wide range of biological activities, suggesting that this compound may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
(3-aminoazetidin-1-yl)(1-methyl-1H-indol-6-yl)methanone plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to bind with high affinity to multiple receptors, which is crucial for its biological activity. For instance, it can inhibit the activity of certain enzymes involved in metabolic pathways, thereby modulating biochemical processes within the cell. The interactions of this compound with these biomolecules are primarily non-covalent, involving hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding often involves interactions with the active site or allosteric sites of the target molecules. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to the formation of metabolites that can have different biological activities. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. These dose-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites. These metabolic transformations can affect the compound’s biological activity and pharmacokinetics, influencing its therapeutic potential and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments or tissues. The distribution pattern of this compound can influence its biological activity and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biological activity.
Biological Activity
The compound (3-aminoazetidin-1-yl)(1-methyl-1H-indol-6-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an azetidine ring, an indole moiety, and a carbonyl group, contributing to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing indole derivatives exhibit significant antimicrobial properties. For instance, a study on related indole derivatives demonstrated strong antibacterial activity against various Gram-positive and Gram-negative bacteria. The most effective compounds showed minimal inhibitory concentrations (MIC) lower than those of standard antibiotics like ampicillin and streptomycin .
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound | MIC (µM) | Bacteria Tested |
|---|---|---|
| Compound 5d | 37.9 | Staphylococcus aureus |
| Compound 5g | 43 | Pseudomonas aeruginosa |
| Compound 5k | 248 | Escherichia coli |
Anticancer Activity
Indole derivatives have also been studied for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For example, compounds derived from the indole framework have been shown to inhibit cancer cell proliferation in vitro, with some studies reporting IC50 values in the low micromolar range against various cancer cell lines .
Case Study: Indole-Based Compounds in Cancer Therapy
A recent study evaluated several indole derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that certain compounds led to significant reductions in cell viability, particularly in breast and lung cancer cell lines.
Other Biological Activities
In addition to antimicrobial and anticancer properties, this compound has been investigated for other pharmacological effects:
- Anti-inflammatory Activity : Some studies suggest that indole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation.
- Antiviral Activity : Preliminary studies indicate potential antiviral effects against viruses such as HIV and Hepatitis C, suggesting that the compound may act as a non-nucleoside inhibitor of viral polymerases .
Safety and Toxicity
The safety profile of this compound is critical for its therapeutic application. Research shows that many related compounds exhibit low cytotoxicity against human cell lines, indicating a favorable selectivity index. For instance, one study reported low toxicity against HEK-293 cells while maintaining high antimicrobial efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Azetidine Ring
- (3-Hydroxyazetidin-1-yl)(1-methyl-1H-indol-6-yl)methanone: This analog replaces the amino group with a hydroxyl group. It has a molecular weight of 230.26 g/mol (C₁₃H₁₄N₂O₂) and ≥95% purity. However, the amino group in the target compound could offer greater nucleophilicity, influencing reactivity in further derivatization .
Indole Core Modifications
- Cyclopentyl/Cyclohexyl(1H-indol-3-yl)methanones: These compounds feature bulkier alkyl groups (cyclopentyl/cyclohexyl) at the indole 3-position. Steric hindrance in the 2- and 3-positions alters their spectroscopic profiles (e.g., absence of specific IR/NMR peaks) compared to the 6-substituted indole in the target compound.
- (6-Methoxy-2-propyl-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methanone: Methoxy and alkyl substitutions on the indole core and aryl methanone group result in a molecular weight of 410.45 g/mol. The trimethoxyphenyl group may enhance lipophilicity, contrasting with the target compound’s azetidine moiety, which could balance hydrophilicity .
Physicochemical Properties
Thermal Stability
- Di(1H-tetrazol-5-yl)methanone Oxime: Decomposes at 288.7°C, stabilized by extensive hydrogen bonding.
Solubility
- (1-Methylindol-3-yl)-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone: Solubility is highly dependent on solvent polarity and temperature. The target compound’s amino group may improve aqueous solubility relative to benzimidazole-containing analogs, though empirical testing is required .
Preparation Methods
Indole Core Functionalization and Ketone Formation
One common approach involves acylation of the indole ring with an appropriate acid chloride or anhydride to introduce the methanone group at the 6-position of the 1-methylindole. This can be achieved by:
- Reacting 1-methyl-1H-indol-6-yl with an acyl chloride under Lewis acid catalysis (e.g., AlCl3) or base conditions to form the corresponding ketone intermediate.
For example, related indole ketones are prepared by reaction of indoles with 3,4,5-trimethoxybenzoyl chloride in the presence of anhydrous aluminum chloride, as reported in literature for similar compounds.
Palladium-Catalyzed Cross-Coupling Reactions
A key step in the synthesis involves palladium-catalyzed coupling of halogenated indole intermediates with borate or amine azetidine derivatives:
Halogenated indole derivatives (such as 6-bromo-1-methylindole) react with boronic acid or boronate esters of azetidine under Pd catalysis.
Reaction conditions typically include:
This method allows for the formation of the C–N bond linking the azetidine ring to the indole core.
Post-Coupling Modifications
Following coupling, further transformations may be required:
Reaction with acrylonitrile compounds in the presence of bases such as DBU or triethylamine to introduce additional functional groups or ring closures.
Lewis acid catalysis (e.g., lithium tetrafluoroborate, boron trifluoride etherate) to promote cyclization or rearrangement steps at temperatures from 0 °C to 100 °C over 18–24 hours.
Acid or base treatments to finalize the compound structure and purify the product.
Representative Synthetic Scheme (Summary)
| Step | Reactants/Intermediates | Reagents/Catalysts | Conditions | Product/Transformation |
|---|---|---|---|---|
| 1 | 1-methyl-1H-indol-6-yl + acid chloride | Anhydrous AlCl3 or base | Room temp or reflux | Indole ketone intermediate |
| 2 | Indole ketone intermediate + 3-aminoazetidine | Pd catalyst (Pd(PPh3)4, Pd(dppf)Cl2) | Dioxane/water, K2CO3, 25–100 °C | Coupled azetidine-indole ketone |
| 3 | Coupled intermediate + acrylonitrile compound | Base (DBU, DMAP, K2CO3) | 0 °C to RT, 18–24 h | Functionalized intermediate |
| 4 | Functionalized intermediate | Lewis acid (LiBF4, BF3·OEt2) | RT to 100 °C, 18–24 h | Final compound (3-aminoazetidin-1-yl)(1-methyl-1H-indol-6-yl)methanone |
Research Findings and Analytical Data
The synthesized compounds are characterized by standard spectroscopic techniques including ^1H NMR, ^13C NMR, and ESI-MS to confirm structure and purity.
Reaction yields vary depending on substrates and conditions but typically range from moderate to high (50–85%).
The palladium-catalyzed cross-coupling approach allows for efficient and selective formation of the C–N bond, essential for the azetidine incorporation.
The use of mixed solvent systems (dioxane/water) and mild bases facilitates the reaction while minimizing side reactions.
Notes and Considerations
Protection of sensitive functional groups on the indole or azetidine rings may be necessary depending on the reaction sequence.
Reaction times and temperatures should be optimized to balance conversion and selectivity.
The choice of palladium catalyst and ligand system can affect reaction efficiency and should be tailored to the specific substrates.
Purification typically involves chromatographic techniques due to the complexity of intermediates.
Q & A
Q. What are the recommended synthetic pathways for (3-aminoazetidin-1-yl)(1-methyl-1H-indol-6-yl)methanone, and how can reaction conditions be optimized?
Methodological Answer: A retrosynthetic approach should prioritize coupling the 3-aminoazetidine moiety with the 1-methylindole scaffold via ketone linkage. Key steps include:
- Amide Coupling: Use carbodiimide-based reagents (e.g., EDC/HOBt) to activate the carbonyl group for nucleophilic attack by the azetidine amine.
- Solvent Optimization: Test polar aprotic solvents (DMF, DMSO) for solubility and reaction efficiency.
- Characterization: Validate intermediates via H/C NMR and LC-MS to confirm regioselectivity and purity .
Q. How can the structural and electronic properties of this compound be rigorously characterized?
Methodological Answer: Combine experimental and computational techniques:
- X-ray Crystallography: Resolve the 3D structure to confirm bond angles and stereochemistry (if applicable) .
- Spectroscopic Analysis: Use H/C NMR to identify proton environments and FTIR to detect functional groups (e.g., C=O stretch at ~1650–1750 cm).
- DFT Calculations: Compare experimental spectra with density functional theory (DFT)-predicted vibrational frequencies and electronic transitions .
Q. What methodologies are recommended for assessing purity and stability under varying storage conditions?
Methodological Answer:
- Chromatographic Purity: Employ HPLC with UV detection (λ = 254 nm) and a C18 column; validate against a certified reference standard .
- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 6 months) and monitor decomposition via LC-MS to identify hydrolytic or oxidative byproducts .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound?
Methodological Answer:
- Target Identification: Use molecular docking (AutoDock Vina, Schrödinger) to screen against receptors (e.g., GPCRs, kinases) with known indole/azetidine ligand interactions.
- DFT Optimization: Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge transfer properties. Validate docking poses with MD simulations (NAMD/GROMACS) .
- Experimental Cross-Validation: Compare docking scores with in vitro binding assays (e.g., SPR or fluorescence polarization) .
Q. How should researchers resolve contradictions between experimental data (e.g., spectroscopic results) and computational predictions?
Methodological Answer:
- Error Source Analysis: Re-examine experimental parameters (e.g., solvent effects on NMR shifts) and computational settings (basis set selection in DFT).
- Multi-Method Validation: Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and compare DFT results with alternative methods (MP2, CASSCF) .
- Data Integration: Apply Bayesian statistics to quantify uncertainties in conflicting datasets .
Q. What strategies are advised for designing in vivo studies to evaluate pharmacokinetics and metabolite profiling?
Methodological Answer:
- Animal Models: Use rodents for bioavailability studies; administer via IV/PO routes and collect plasma at timed intervals.
- LC-MS/MS Quantification: Detect parent compound and metabolites using MRM transitions; employ isotopic labeling to trace biotransformation pathways .
- Tissue Distribution: Perform autoradiography or MALDI imaging to map compound localization in target organs .
Methodological Frameworks
Q. How can theoretical frameworks guide the design of structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Hypothesis-Driven SAR: Link the azetidine’s conformational rigidity and indole’s π-stacking potential to receptor binding hypotheses (e.g., serotonin receptor modulation).
- Conceptual Scaffolding: Align synthetic modifications (e.g., substituent variations) with bioactivity trends using multivariate regression analysis .
Q. What ethical and methodological considerations apply when integrating biochemical data with computational models?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
